Friulimicin B

Übersicht

Beschreibung

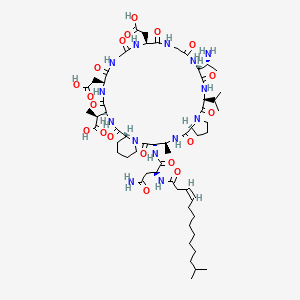

Friulimicin B is a naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis . It exhibits potent activity against a variety of Gram-positive pathogens, including multidrug-resistant strains . The compound consists of a macrocyclic decapeptide core and a lipid tail, interlinked by an exocyclic amino acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Friulimicin B is synthesized by the actinomycete Actinoplanes friuliensis through a complex biosynthetic pathway . The peptide core of this compound is characterized by the presence of unusual amino acids, such as methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid . The synthesis involves the formation of a macrocyclic decapeptide core with an exocyclic asparagine linked to a branched-chain fatty acid containing a cis3 double bond .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Actinoplanes friuliensis under controlled conditions. The fermentation medium is typically supplemented with calcium ions, which are indispensable for the antimicrobial activity of this compound . The fermentation process is followed by extraction and purification steps to isolate the compound in its active form .

Analyse Chemischer Reaktionen

Complex Formation with Bactoprenol Phosphate (C55-P)

Friulimicin B exerts its antimicrobial effect by forming a Ca²⁺-dependent 1:1 stoichiometric complex with the lipid carrier bactoprenol phosphate (C55-P), a key component in bacterial cell wall biosynthesis . This interaction disrupts the cell wall precursor cycle, preventing the recycling of C55-P for peptidoglycan and teichoic acid synthesis.

| Key Interaction Parameters |

|---|

| Binding Affinity |

| Calcium Dependency |

| Target Specificity |

Role of Calcium in Structural Conformation and Binding

Calcium ions are indispensable for both the structural stability of this compound and its target interaction:

- Conformational Stabilization : Circular dichroism (CD) spectroscopy revealed that Ca²⁺ induces a structural shift in this compound, stabilizing its secondary structure and enabling optimal binding .

- Bridging Function : Ca²⁺ acts as a mediator between the anionic peptide and the phosphate group of C55-P, enhancing binding affinity by ~6-fold compared to Ca²⁺-free conditions .

Structural Determinants for Activity

The chemical structure of this compound is critical for its interactions:

- Macrocyclic Core : A decapeptide ring with conserved residues (e.g., DXDG motif) facilitates Ca²⁺ coordination .

- Lipid Tail : A branched-chain fatty acid enhances membrane association, though binding specificity is governed by Ca²⁺-mediated interactions with C55-P .

- Unusual Amino Acids : Incorporation of nonproteinogenic residues (e.g., 2,3-diaminobutyric acid) contributes to peptide rigidity and target recognition .

Comparative Mechanism with Daptomycin

While structurally similar to daptomycin, this compound’s mode of action differs significantly:

Wissenschaftliche Forschungsanwendungen

Friulimicin B hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: In der Chemie wird this compound wegen seiner einzigartigen Struktur und der Bildung von calcium-abhängigen Komplexen untersucht . Forscher untersuchen sein Potenzial als Modellverbindung für die Entwicklung neuer Antibiotika mit ähnlichen Wirkmechanismen .

Biologie: In der Biologie wird this compound verwendet, um die Mechanismen der bakteriellen Zellwandbiosynthese und die Rolle von Calciumionen in der antimikrobiellen Aktivität zu untersuchen . Es dient als Werkzeug, um die Wechselwirkungen zwischen Antibiotika und bakteriellen Zellwandkomponenten zu verstehen .

Medizin: In der Medizin wird this compound auf seine potenzielle Verwendung bei der Behandlung von Infektionen untersucht, die durch multiresistente grampositive Bakterien verursacht werden . Sein einzigartiger Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Therapien .

Industrie: In der pharmazeutischen Industrie wird this compound auf sein Potenzial als Leitverbindung bei der Entwicklung neuer Antibiotika untersucht . Seine Produktion durch Fermentationsprozesse liefert auch Erkenntnisse über die industrielle Produktion komplexer Naturstoffe .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es einen calcium-abhängigen Komplex mit dem Bactoprenolphosphat-Carrier bildet, der für die Zellwandbiosynthese bei grampositiven Bakterien essentiell ist . Diese Komplexbildung blockiert zwei essentielle Pfade in der Zellhülle und verhindert die Bildung einer funktionellen Zellwand . Die Hemmung der Zellwandbiosynthese führt zum Tod der Bakterienzelle .

Wirkmechanismus

Friulimicin B is part of a class of calcium-dependent lipopeptide antibiotics (CDAs) that includes compounds such as laspartomycin C and amphomycin . These compounds share structural similarities, including the presence of a macrocyclic peptide core and a lipid tail . this compound is unique in its specific amino acid composition and the structure of its fatty acid substituent .

Vergleich Mit ähnlichen Verbindungen

Friulimicin B gehört zu einer Klasse von calcium-abhängigen Lipopeptid-Antibiotika (CDAs), zu denen Verbindungen wie Laspartomycin C und Amphomycin gehören . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, darunter das Vorhandensein eines makrocyclischen Peptid-Kerns und eines Lipid-Schwanzes . This compound ist einzigartig in seiner spezifischen Aminosäurezusammensetzung und der Struktur seines Fettsäure-Substituenten .

Ähnliche Verbindungen:

- Laspartomycin C

- Amphomycin

Einzigartigkeit: This compound zeichnet sich durch seine spezifische Aminosäurezusammensetzung aus, darunter das Vorhandensein ungewöhnlicher Aminosäuren wie Methylasparaginsäure . Sein einzigartiger Wirkmechanismus, der die Bildung eines calcium-abhängigen Komplexes mit dem Bactoprenolphosphat-Carrier beinhaltet, unterscheidet es auch von anderen Antibiotika .

Biologische Aktivität

Friulimicin B is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis. It has garnered attention due to its potent antibacterial activity against a range of gram-positive bacteria, including multidrug-resistant strains. This article explores the biological activity of this compound, detailing its mechanism of action, structural characteristics, and relevant research findings.

Structural Characteristics

This compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid. Its amphiphilic nature, characterized by an overall negative charge, enhances its solubility in water and its interaction with bacterial membranes. The presence of calcium ions () is crucial for its antimicrobial activity, facilitating the formation of complexes that are essential for its function .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It forms a calcium-dependent complex with the bactoprenol phosphate carrier (C55-P), disrupting the cycle of cell wall precursor synthesis. This unique target distinguishes this compound from other antibiotics like daptomycin, which primarily disrupt membrane integrity .

Antibacterial Spectrum

This compound demonstrates strong cidal activity against various gram-positive pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Enterococci

- Obligate anaerobes

Its effectiveness against these resistant strains highlights its potential as a therapeutic agent in clinical settings .

In Vitro Studies

In vitro studies have showcased this compound's ability to inhibit the growth of sensitive strains such as Bacillus subtilis. These studies typically involve bioassays where cultures are incubated on defined media and evaluated for zones of inhibition, indicating antibacterial activity .

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster responsible for this compound production has been sequenced and analyzed. This cluster contains genes for peptide synthetases and proteins involved in the synthesis of nonproteinogenic amino acids critical for the antibiotic's structure. Understanding this biosynthetic pathway is essential for potential genetic engineering applications aimed at enhancing production yields or modifying antibiotic properties .

Comparative Activity Table

| Antibiotic | Target Pathogen | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | Gram-positive bacteria | Inhibition of cell wall synthesis | Effective against MRSA |

| Daptomycin | Gram-positive bacteria | Membrane depolarization | Resistance observed in some strains |

| Vancomycin | Gram-positive cocci | Inhibition of cell wall synthesis | Resistance in enterococci |

Eigenschaften

Key on ui mechanism of action |

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall. |

|---|---|

CAS-Nummer |

239802-15-4 |

Molekularformel |

C59H94N14O19 |

Molekulargewicht |

1303.5 g/mol |

IUPAC-Name |

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |

InChI |

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |

InChI-Schlüssel |

HVYFVLAUKMGKHL-USKUEUQVSA-N |

SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Isomerische SMILES |

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C |

Kanonische SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Friulimicin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.